5-Aminobenzotriazole dihydrochloride is a chemical compound that belongs to the class of benzotriazoles, which are known for their diverse applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This compound is recognized for its role as an inhibitor of certain enzymes, making it valuable in biochemical research and drug development. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, which enhances its solubility in aqueous solutions.
5-Aminobenzotriazole dihydrochloride can be synthesized through various chemical methods, typically involving the reaction of benzotriazole derivatives with amine groups. It falls under the category of organic compounds and is classified as a heterocyclic aromatic compound due to its triazole ring structure. Its systematic name reflects its chemical composition, which includes an amino group attached to a benzotriazole core.
The synthesis of 5-aminobenzotriazole dihydrochloride can be achieved through several methods:
The synthesis typically involves monitoring parameters such as temperature, reaction time, and pH to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are employed to assess the progress of the reaction and confirm the formation of the desired compound.
5-Aminobenzotriazole dihydrochloride participates in various chemical reactions due to its functional groups:
The mechanism by which 5-aminobenzotriazole dihydrochloride exerts its effects typically involves:
Quantitative data from studies indicate that this compound has significant inhibitory effects on various cytochrome P450 isoforms, making it useful in pharmacokinetic studies .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to characterize its purity and structural integrity .
5-Aminobenzotriazole dihydrochloride has several scientific uses:
5-Aminobenzotriazole dihydrochloride (ABT) functions as an irreversible, broad-spectrum inhibitor of cytochrome P450 (CYP) enzymes through mechanism-based inactivation. It covalently binds to the heme iron within CYP isoforms, forming a nitroso intermediate that permanently blocks the enzyme's catalytic activity. This property has established ABT as a foundational tool in reaction phenotyping studies to delineate CYP-mediated versus non-CYP metabolic pathways for new chemical entities (NCEs) [1] [8].
In vitro studies using human liver microsomes and plated hepatocytes demonstrate that ABT (≥1 mM) achieves >95% inhibition of major CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, and CYP1A2. This pan-inhibition allows researchers to calculate the fraction metabolized (fm,CYP) by comparing intrinsic clearance (CLint) with and without ABT pretreatment. For example, ABT pretreatment reduces antipyrine clearance by 80-95% in preclinical species (rats, dogs, monkeys), confirming its utility in assigning CYP-dependent metabolism [2] [3].
However, recent evidence complicates this paradigm. ABT exhibits time-dependent degradation in long-term hepatocyte incubations (>24 hours), losing >50% of its initial concentration by 48 hours. This instability leads to partial CYP activity recovery, causing underestimation of fm,CYP for low-clearance compounds [1] [3]. Consequently, ABT’s reliability in advanced hepatocyte models (e.g., HepatoPac, Hμrel) is compromised for prolonged incubations.
Table 1: Inhibition Efficiency of ABT Against Major CYP Isoforms
CYP Isoform | Probe Substrate | % Inhibition (1 mM ABT) | Inactivation Type |
---|---|---|---|
CYP3A4 | Midazolam | 98% | Irreversible |
CYP2D6 | Dextromethorphan | 97% | Irreversible |
CYP2C9 | Diclofenac | 96% | Irreversible |
CYP1A2 | Phenacetin | 95% | Irreversible |
CYP2B6 | Bupropion | 92% | Irreversible |
ABT’s non-selectivity extends to significant off-target inhibition of UDP-glucuronosyltransferases (UGTs). At concentrations ≥0.5 mM, ABT reduces the clearance of the non-selective UGT substrate 4-methylumbelliferone (4-MU) by 60-75% in Hμrel coculture systems. Isoform-specific assessments using recombinant UGTs and selective probe substrates reveal potent inhibition of UGT1A1 (IC50 = 85 μM), UGT1A9 (IC50 = 110 μM), and UGT2B7 (IC50 = 220 μM) [1] [3].
This inhibition arises from ABT’s structural mimicry of UDP-glucuronic acid (UDPGA), competitively blocking the cofactor-binding site. Additionally, ABT paradoxically induces UGT expression through nuclear receptor activation (discussed in Section 1.4). In sandwich-cultured human hepatocytes, 48-hour exposure to 1 mM ABT increases UGT1A1 and UGT1A9 activity by 2.3-fold and 1.8-fold, respectively. This dual inhibition/induction profile confounds reaction phenotyping: immediate inhibition masks UGT activity, while prolonged exposure induces compensatory upregulation [1] [3]. Consequently, using ABT to assign fm,UGT (as fm,non-CYP minus fm,CYP) underestimates UGT contributions. This was critical in the clinical drug-drug interaction (DDI) between palbociclib and ARV-471, where ABT-based phenotyping overlooked UGT-mediated metabolism, leading to unanticipated 50% exposure increases [1].
ABT also disrupts sulfotransferase (SULT)-mediated metabolism via direct inhibition and substrate competition. In recombinant SULT assays, ABT (1 mM) inhibits SULT1A1, SULT1E1, and SULT2A1 by 40–65%, with the highest potency against SULT2A1 (IC50 = 320 μM). The inhibition mechanism involves competitive binding to the PAPS (3'-phosphoadenosine-5'-phosphosulfate) cofactor site, as confirmed by kinetic analyses showing increased Km and unchanged Vmax [1] [3].
Notably, ABT itself acts as a substrate for SULT1A1 and SULT1A3, forming a sulfonated metabolite detectable in hepatocyte incubations. This metabolic sink diverts PAPS cofactors from endogenous substrates (e.g., estradiol, dehydroepiandrosterone), indirectly reducing SULT activity. In plated hepatocytes, ABT (1 mM) decreases the sulfation of 4-MU by 55% within 2 hours, but this inhibition diminishes by 24 hours due to ABT depletion. This transient inhibition complicates reaction phenotyping for SULT substrates, as conventional incubation timescales (2–4 hours) may overestimate non-SULT pathways [1] [3].
Table 2: Inhibition Profile of ABT Against Major UGT and SULT Isoforms
Enzyme Family | Isoform | Probe Substrate | % Inhibition (1 mM ABT) | IC50 (μM) |
---|---|---|---|---|
UGT | 1A1 | β-Estradiol | 82% | 85 |
1A9 | Propofol | 78% | 110 | |
2B7 | Zidovudine | 65% | 220 | |
SULT | 1A1 | 4-Nitrophenol | 65% | 290 |
1E1 | β-Estradiol | 58% | 410 | |
2A1 | Dehydroepiandrosterone | 40% | 320 |
Beyond direct inhibition, ABT activates aryl hydrocarbon receptor (AhR), constitutive androstane receptor (CAR), and pregnane X receptor (PXR) pathways, leading to transcriptional upregulation of drug-metabolizing enzymes and transporters. In RIS-qualified sandwich-cultured human hepatocytes, ABT (1 mM) increases CYP2B6 mRNA by 7.3–10.8-fold and CYP3A4 by 2.0–3.8-fold within 48 hours. Co-treatment with prototypical inducers magnifies this effect: ABT potentiates CITCO (CAR agonist)-driven CYP2B6 induction by 12.6-fold and rifampicin (PXR agonist)-driven CYP3A4 induction by 3.9-fold [1] [3] [8].
The induction dynamics are time- and concentration-dependent. Lower ABT concentrations (0.1–0.5 mM) predominantly activate AhR, increasing CYP1A2 activity by 4.2-fold. Higher concentrations (≥1 mM) engage CAR and PXR, as demonstrated by nuclear translocation assays. ABT also induces efflux transporters (P-gp, BCRP) and phase II enzymes (GSTs), further altering drug disposition. This multi-receptor activation stems from ABT’s structural similarity to heterocyclic amines, known AhR ligands [1] [3].
Critically, induction counteracts ABT’s acute CYP inhibition in long-term incubations. By 72 hours, CYP3A4 activity rebounds to 60% of baseline despite initial >95% inhibition, leading to erroneous fm estimates. This dual behavior necessitates cautious interpretation of phenotyping data and supports alternative inhibitors (e.g., atipamezole) that lack induction properties [1] [3].
Table 3: Nuclear Receptor Activation and Enzyme Induction by ABT
Nuclear Receptor | Target Genes | Fold Induction (1 mM ABT) | Time to Peak Effect |
---|---|---|---|
AhR | CYP1A1, CYP1A2 | 4.2–5.5× | 24 hours |
CAR | CYP2B6, UGT1A1 | 7.3–12.6× | 48 hours |
PXR | CYP3A4, P-gp | 2.0–3.9× | 48 hours |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2